6-Tosyl-6-azabicyclo[3.1.0]hexane

Synthetic methodology Chiral building blocks Peptide nucleic acids

Researchers requiring stereocontrolled access to trans-1,2-diaminocyclopentane scaffolds often face low enantiomeric excess (95-98% ee) with alternative routes. 6-Tosyl-6-azabicyclo[3.1.0]hexane solves this through its dual tosyl function-simultaneously protecting the bridgehead nitrogen while activating the aziridine ring for regioselective nucleophilic opening. • Delivers ≥99% ee in downstream trans-1,2-diaminocyclopentane derivatives, outperforming resolution-based methods. • Stable at 2-8°C; standard 95% purity enables direct use in chiral ligand and PNA monomer synthesis. • Available from stock in 100 mg to 1 g packs; bulk custom synthesis on request.

Molecular Formula C12H15NO2S
Molecular Weight 237.32 g/mol
CAS No. 81097-48-5
Cat. No. B1598583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Tosyl-6-azabicyclo[3.1.0]hexane
CAS81097-48-5
Molecular FormulaC12H15NO2S
Molecular Weight237.32 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2C3C2CCC3
InChIInChI=1S/C12H15NO2S/c1-9-5-7-10(8-6-9)16(14,15)13-11-3-2-4-12(11)13/h5-8,11-12H,2-4H2,1H3
InChIKeyKCGSYHXXVLNFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Tosyl-6-azabicyclo[3.1.0]hexane (CAS 81097-48-5): A Protected Bicyclic Aziridine Intermediate for Synthetic Chemistry


6-Tosyl-6-azabicyclo[3.1.0]hexane (CAS 81097-48-5) is a bicyclic sulfonamide featuring a rigid 6-azabicyclo[3.1.0]hexane core with a tosyl (p-toluenesulfonyl) group on the bridgehead nitrogen . The tosyl group functions simultaneously as an amine protecting group and an activating moiety that enhances the electrophilicity of the aziridine ring [1]. This compound is not a biological target per se but serves as a strategic intermediate in organic synthesis, particularly for the stereocontrolled construction of trans-1,2-diaminocyclopentane derivatives [2].

Why Generic Substitution of 6-Tosyl-6-azabicyclo[3.1.0]hexane (CAS 81097-48-5) Fails in Stereocontrolled Synthesis


6-Azabicyclo[3.1.0]hexane derivatives are not interchangeable in synthetic applications. The N-substituent fundamentally dictates both the stability of the bicyclic framework and the regioselectivity of ring-opening reactions [1]. While the parent 6-azabicyclo[3.1.0]hexane is highly strained and prone to uncontrolled decomposition, and N-alkyl analogs (e.g., N-methyl or N-benzyl) lack the dual activation/protection function, the N-tosyl derivative provides a unique balance: the electron-withdrawing sulfonyl group stabilizes the aziridine sufficiently for handling and storage (95% purity commercially available ), yet activates the ring for regioselective nucleophilic attack under controlled conditions [2]. Substituting with a different N-protected analog (e.g., N-Boc or N-Cbz) would alter the electronic environment of the aziridine, leading to different ring-opening regioselectivity or requiring harsher conditions that may compromise stereochemical integrity in downstream steps.

6-Tosyl-6-azabicyclo[3.1.0]hexane (CAS 81097-48-5): Quantitative Differentiation Evidence vs. Closest Analogs


Synthetic Utility: N-Tosyl Aziridine Enables High-Yield Access to trans-1,2-Diaminocyclopentane Scaffolds

6-Tosyl-6-azabicyclo[3.1.0]hexane serves as the key intermediate in a patented route to enantiomerically pure trans-tert-butyl-2-aminocyclopentylcarbamate, a critical precursor for chiral 1,2-diamines [1]. The tosyl group enables a two-step sequence: regioselective ring-opening with TMSN₃/TBAF to yield 2-azido-N-tosylcyclopentanamine, followed by reduction and protection. Alternative N-protected aziridines (e.g., N-Boc or N-Cbz) would require orthogonal deprotection strategies and may not provide the same balance of stability and reactivity. The patent demonstrates that this method provides compounds with at least 99% enantiomeric purity [1].

Synthetic methodology Chiral building blocks Peptide nucleic acids

Regioselective Ring-Opening: N-Tosyl Activation Directs Nucleophilic Attack to a Single Site

The N-tosyl group in 6-tosyl-6-azabicyclo[3.1.0]hexane strongly activates the aziridine ring toward nucleophilic attack and exerts electronic control over the regioselectivity of ring-opening [1]. In contrast, N-alkyl aziridines (e.g., N-methyl or N-benzyl analogs) are less electrophilic and often require Lewis acid catalysis, which can lead to mixtures of regioisomers [2]. While direct comparative data for the exact bicyclic system is limited, studies on related N-tosyl aziridines show exclusive attack at the less substituted carbon when opened with TMS azide [3].

Aziridine chemistry Regioselectivity Nucleophilic ring-opening

Stability Profile: N-Tosyl Aziridine Withstands Refluxing Conditions Unlike Unprotected Parent

The tosyl group confers significant thermal stability to the azabicyclo[3.1.0]hexane framework. Studies on 6-phthalimidyl-6-azabicyclo[3.1.0]hexane (a closely related N-protected analog) demonstrate stability in refluxing carbon tetrachloride and chlorobenzene, while refluxing in acetic acid for 24 h leads to quantitative rearrangement [1]. The parent 6-azabicyclo[3.1.0]hexane, lacking an electron-withdrawing group, is significantly more labile and prone to uncontrolled ring-opening or polymerization [2].

Chemical stability Thermal stability Handling

Commercial Availability and Purity: 95% Standard Grade vs. Specialized Analogs

6-Tosyl-6-azabicyclo[3.1.0]hexane is commercially available from multiple reputable vendors with a standard purity of 95% [1]. In contrast, closely related analogs such as 6-methyl-6-azabicyclo[3.1.0]hexane (CAS 2247102-50-5) are less widely stocked and often require custom synthesis [2]. The N-tosyl derivative is offered in pack sizes ranging from 100 mg to 1 g, with transparent pricing and established shipping/storage protocols (2-8°C) [1].

Procurement Supply chain Quality control

Optimal Application Scenarios for 6-Tosyl-6-azabicyclo[3.1.0]hexane (CAS 81097-48-5) in Research and Industrial Settings


Stereocontrolled Synthesis of Chiral 1,2-Diaminocyclopentane Ligands

As demonstrated in Section 3 (Evidence Item 1), 6-tosyl-6-azabicyclo[3.1.0]hexane is the key intermediate for accessing enantiomerically pure trans-1,2-diaminocyclopentane derivatives with ≥99% ee [1]. This scaffold is essential for constructing C₂-symmetric ligands used in asymmetric catalysis (e.g., salen-type ligands for epoxidation and cyclopropanation). The N-tosyl derivative provides the necessary activation for regioselective ring-opening while allowing clean deprotection to reveal the free diamine. Alternative N-protected aziridines would require different deprotection strategies and may not deliver the same enantiomeric purity [1].

Preparation of Peptide Nucleic Acid (PNA) Monomers with Enhanced Binding Affinity

The trans-1,2-diaminocyclopentane scaffold derived from 6-tosyl-6-azabicyclo[3.1.0]hexane has been incorporated into aminoethylglycine PNA backbones, resulting in significantly increased binding affinity and sequence specificity to complementary DNA [1]. The high enantiomeric purity (≥99% ee) achievable with this method [1] is critical for reproducible biological activity and minimizing off-target effects in antisense and diagnostic applications.

Synthesis of Aziridine-Containing Natural Product Analogs and Bioisosteres

The 6-azabicyclo[3.1.0]hexane core is a privileged scaffold in medicinal chemistry, found in natural products like ficellomycin and as a bioisostere for piperidine rings in kinase inhibitors [2]. 6-Tosyl-6-azabicyclo[3.1.0]hexane serves as a stable, storable precursor for generating diverse analogs through nucleophilic ring-opening [3]. Its commercial availability at 95% purity enables medicinal chemistry teams to rapidly explore structure-activity relationships without devoting resources to multi-step custom synthesis.

Method Development for Regioselective Aziridine Opening Reactions

Due to its well-defined regioselectivity profile (Evidence Item 2), 6-tosyl-6-azabicyclo[3.1.0]hexane is an ideal model substrate for developing and optimizing new aziridine ring-opening methodologies. The tosyl group's strong electronic influence ensures a single regioisomer with TMS azide [3], providing a clean system for studying the effects of alternative nucleophiles, catalysts, and reaction conditions. This makes it a valuable standard for method validation in both academic and industrial process chemistry labs.

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